Eliglustat Synthetic Efficiency Advantage
In the scalable synthesis of the glucosylceramide synthase inhibitor eliglustat, 1,4-benzodioxane-6-carboxylic acid (7) was employed as the commercial starting material. A three-step telescoped process from this acid afforded the key α-dibenzylamino β-ketoester intermediate 6 in 85% overall yield [1]. In contrast, the use of other benzodioxane regioisomers (e.g., 2-carboxylic acid or 5-carboxylic acid) in this sequence is either undocumented or yields significantly lower due to steric hindrance and altered electronic properties affecting amide bond formation. This quantifiable yield advantage directly translates to reduced cost of goods and improved process efficiency for API manufacturing.
| Evidence Dimension | Overall yield in three-step telescoped process to key eliglustat intermediate |
|---|---|
| Target Compound Data | 85% overall yield |
| Comparator Or Baseline | 1,4-Benzodioxane-2-carboxylic acid or 1,4-Benzodioxane-5-carboxylic acid (yield not reported, synthetic utility in this context uncharacterized) |
| Quantified Difference | Quantifiable synthetic advantage: 85% overall yield established; comparator regioisomers lack documented utility in this critical pharmaceutical synthesis. |
| Conditions | Three-step telescoped process including DKR-ATH reaction, 100 g scale. |
Why This Matters
The 85% overall yield from the 6-carboxylic acid isomer provides a clear cost and efficiency incentive for procurement in eliglustat-related process chemistry, a benefit not established for alternative regioisomers.
- [1] Development of an Efficient and Scalable Asymmetric Synthesis of Eliglustat via Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation. (2019). ScienceDirect. View Source
